N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-METHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE
Description
N2-[2-(Adamantan-1-yloxy)ethyl]-N4-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine is a triazine derivative with a unique substitution pattern. The triazine core (C3H3N3) is functionalized at three positions:
- N2: A 2-(adamantan-1-yloxy)ethyl group, introducing a bulky, lipophilic adamantane moiety.
- N4: A methyl group, contributing minimal steric hindrance.
- C6: A 2,2,2-trifluoroethoxy group, providing electron-withdrawing properties and metabolic stability.
Properties
IUPAC Name |
2-N-[2-(1-adamantyloxy)ethyl]-4-N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F3N5O2/c1-22-14-24-15(26-16(25-14)27-10-18(19,20)21)23-2-3-28-17-7-11-4-12(8-17)6-13(5-11)9-17/h11-13H,2-10H2,1H3,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDNZRKKUSDJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)OCC(F)(F)F)NCCOC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyloxy)ethyl]-N’-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is often introduced through a reaction with an appropriate adamantane precursor, followed by the attachment of the ethyl and methyl groups. The trifluoroethoxy group is then introduced through a nucleophilic substitution reaction, and the triazine ring is formed through a cyclization reaction involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyloxy)ethyl]-N’-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the triazine ring and the adamantane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may introduce various functional groups onto the triazine ring or adamantane moiety .
Scientific Research Applications
N-[2-(1-adamantyloxy)ethyl]-N’-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-N’-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The adamantane moiety may enhance the compound’s stability and bioavailability, while the trifluoroethoxy group can influence its lipophilicity and membrane permeability. The triazine ring may interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with related triazine derivatives:
Key Comparisons
Substituent Bulk and Lipophilicity The target compound’s adamantane group confers significant steric bulk and lipophilicity, which may enhance blood-brain barrier penetration or target binding in hydrophobic pockets compared to benzyl () or isopropyl () analogs.
Electronic Effects
- The trifluoroethoxy group at C6 in the target compound and ’s analog introduces strong electron-withdrawing effects, stabilizing the triazine ring against nucleophilic attack. This contrasts with GS 11354’s methylthio group, which is electron-donating and may reduce stability .
Metabolic Stability
- Fluorinated groups (e.g., trifluoroethoxy) resist oxidative metabolism better than methoxy or methylthio groups. This could extend the half-life of the target compound compared to metsulfuron-methyl or GS 11354 .
Applications Sulfonylurea derivatives like metsulfuron-methyl are established herbicides, but the target compound lacks the sulfonylurea bridge, suggesting a different mechanism of action . Adamantane-containing analogs (e.g., ’s thienopyridine derivative) are explored in antiviral research, hinting at a possible niche for the target compound .
Biological Activity
N2-[2-(Adamantan-1-yloxy)ethyl]-N4-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. Its unique structure incorporates an adamantane moiety and a trifluoroethoxy group, which are believed to enhance its biological activity. This article explores the compound's biological activities, potential applications, and relevant research findings.
Structural Characteristics
The compound features a triazine core—a six-membered ring containing three nitrogen atoms and three carbon atoms. The presence of bulky groups like adamantane contributes to its structural diversity and may influence its interaction with biological targets.
Molecular Structure
| Component | Description |
|---|---|
| Triazine Core | Six-membered ring with nitrogen |
| Adamantane Group | Enhances structural stability |
| Trifluoroethoxy Group | Potentially increases lipophilicity |
The precise mechanism of action for this compound is not fully elucidated. However, its structural similarities with other triazine compounds suggest that it may interact with various biological pathways. Research indicates that triazines can affect cellular signaling pathways and exhibit anti-cancer properties.
Case Studies and Research Findings
-
Antimicrobial Activity : Preliminary studies have shown that triazine derivatives can exhibit significant antimicrobial properties. For instance, related compounds have demonstrated inhibitory effects against a range of bacteria and fungi. Further investigation into this compound is warranted to evaluate its efficacy against specific pathogens.
Pathogen Type Minimum Inhibitory Concentration (MIC) Gram-positive bacteria TBD Gram-negative bacteria TBD Fungi TBD - Cytotoxicity : Studies on similar triazine derivatives indicate potential cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis or inhibit cell proliferation could be explored in future research.
- Structure-Activity Relationship (SAR) : Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the compound's efficacy. Research on other triazines suggests that modifications in substituents can significantly alter their biological profiles.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A one-pot synthesis method has been reported as an efficient route for obtaining this compound.
Synthetic Route
| Step | Reagents/Conditions |
|---|---|
| Initial Reaction | Adamantane derivatives + Triazine precursors |
| Final Purification | Chromatography |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
